(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 452.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel compounds related to the chemical structure of interest have been synthesized and characterized using various spectroscopic methods. The studies involve structural optimization, interpretation of vibrational spectra through density functional theory calculations, and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020). Another study reported the synthesis of structurally related compounds and their biological activity assessment against bacteria and fungi (J.V.Guna et al., 2009).
Molecular Structure Analysis
- Research on the imidazo[2,1-b][1,3]thiazole group of the title compound revealed specific dihedral angles and interaction patterns, showing how molecules are connected by intermolecular hydrogen bonds, forming a chain-like structure, and engaging in weak C—H⋯π interactions (Akkurt et al., 2010).
Cytotoxic Activity and Cancer Research
- A study synthesized novel compounds based on the imidazo[2,1-b]thiazole scaffold and tested their cytotoxicity against human cancer cell lines, finding that certain compounds showed potential as inhibitors against specific cancer cell lines (Ding et al., 2012).
Anti-Mycobacterial and Anti-Tuberculosis Studies
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new anti-mycobacterial chemotype, with certain compounds exhibiting significant anti-tubercular activity, and a quantitative structure-activity relationship has been established (Pancholia et al., 2016). Another study synthesized and tested (1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives for their anticancer and antituberculosis properties (Mallikarjuna et al., 2014).
Molecular Docking and Interaction Studies
- The crystal structure of a related compound revealed specific orientations and interactions between different molecular components, contributing to the understanding of the compound's molecular interaction dynamics (Revathi et al., 2015).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown significant anti-HIV activity .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may influence a variety of pathways related to the aforementioned biological activities .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a significant impact on cell viability .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSLLLJUWJWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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